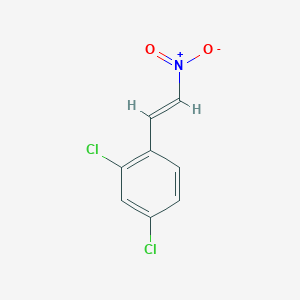![molecular formula C10H13N5S B097209 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine CAS No. 17050-87-2](/img/structure/B97209.png)
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied due to its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In
作用机制
The mechanism of action of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the inhibition of the enzyme cGAS. This enzyme is responsible for detecting viral DNA in the cytoplasm of infected cells and initiating the innate immune response. By inhibiting cGAS, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine can prevent the immune response from being activated, which can be beneficial in certain disease states.
生化和生理效应
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of interferon-beta, which is a cytokine that is involved in the immune response. Additionally, the compound has been found to inhibit the replication of viruses such as Zika virus and dengue virus. In cancer cells, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to inhibit cell proliferation and induce cell death.
实验室实验的优点和局限性
One of the advantages of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine in lab experiments is its potency as an inhibitor of cGAS. The compound has been shown to be highly effective at inhibiting the enzyme, making it a valuable tool for researchers studying the innate immune response. However, one of the limitations of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine. One area of research is the development of more potent and selective inhibitors of cGAS. Additionally, the compound's antiviral activity against a variety of viruses makes it a promising candidate for further study in the development of antiviral therapies. Finally, the compound's potential role in the treatment of cancer warrants further investigation, particularly in the development of combination therapies that target multiple pathways involved in cancer cell proliferation and survival.
Conclusion:
In conclusion, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a valuable tool for researchers studying the innate immune response, antiviral therapies, and cancer. Its potency as an inhibitor of cGAS and its ability to inhibit the replication of viruses make it a promising candidate for further study. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Future research should focus on the development of more potent and selective inhibitors of cGAS, as well as the compound's potential role in the treatment of cancer.
合成方法
The synthesis of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the reaction of 2-amino-5-methylthiazole with cyclopentanone in the presence of ammonium acetate. The resulting product is then reacted with methyl iodide to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme cGAS, which is involved in the innate immune response. The compound has also been found to have antiviral activity against a variety of viruses, including Zika virus and dengue virus. Additionally, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used to study the role of cyclic GMP-AMP synthase (cGAS) in cancer cells.
属性
CAS 编号 |
17050-87-2 |
|---|---|
产品名称 |
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
分子式 |
C10H13N5S |
分子量 |
235.31 g/mol |
IUPAC 名称 |
3-cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI 键 |
TYWAXLMSNZEDKZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
规范 SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
其他 CAS 编号 |
17050-87-2 |
同义词 |
v-Triazolo[4,5-d]pyrimidine, (3H), 3-cyclopentyl-7-metylthio- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






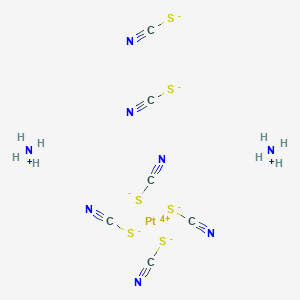
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
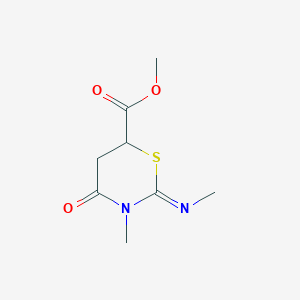
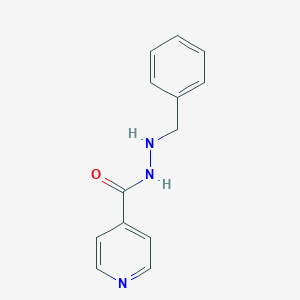
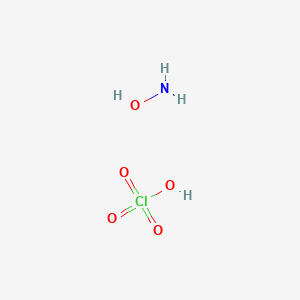
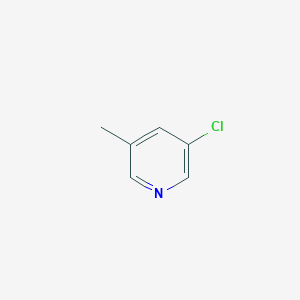
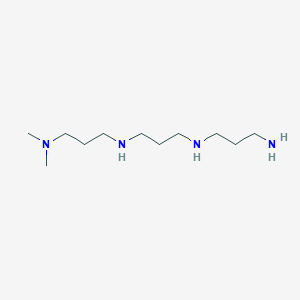
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
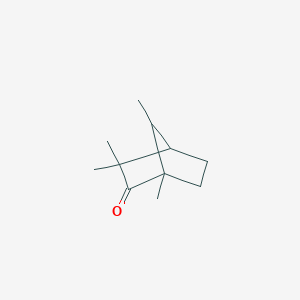
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
